5-bromo-4-fluoro-1H-indole is a synthetic molecule, meaning it is not naturally occurring and is produced in a laboratory setting. The specific methods for its synthesis are not widely published, but scientific literature suggests various multi-step processes involving the reaction of starting materials like bromoaniline and fluoroacetic acid derivatives [].
Research suggests that 5-bromo-4-fluoro-1H-indole may have potential applications in various scientific fields, including:
5-Bromo-4-fluoro-1H-indole is an indole derivative characterized by the presence of bromine and fluorine substituents. Its molecular formula is C8H5BrFN, and it has a molecular weight of 214.03 g/mol . The compound features a bicyclic structure that includes a five-membered nitrogen-containing ring fused to a six-membered aromatic ring, making it part of the larger family of indoles known for their diverse biological activities.
5-Bromo-4-fluoro-1H-indole exhibits notable biological activities:
Several synthetic routes have been developed for 5-bromo-4-fluoro-1H-indole:
5-Bromo-4-fluoro-1H-indole finds applications in various fields:
Studies on 5-bromo-4-fluoro-1H-indole's interactions reveal:
Several compounds share structural similarities with 5-bromo-4-fluoro-1H-indole. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Chloro-4-fluoro-1H-indole | C8H5ClFN | Chlorine instead of bromine |
5-Bromo-1H-indole | C8H6BrN | Lacks fluorine substituent |
6-Fluoroindole | C8H6FN | Fluorine at position 6 instead of 4 |
4-Bromo-5-fluoroindazole | C7H4BrFN2 | Indazole structure with similar halogens |
These compounds exhibit variations in their halogen substituents and ring structures, influencing their chemical reactivity and biological activity. The unique combination of bromine and fluorine in 5-bromo-4-fluoro-1H-indole enhances its utility in synthetic chemistry and pharmacology.
Irritant